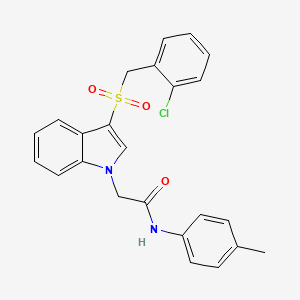
4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a thiazole derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival. It also inhibits the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole in lab experiments is its potential as a therapeutic agent for cancer. It has shown promising results in various studies, and its mechanism of action has been well characterized. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield of this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of this compound could improve its efficacy in vivo.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for cancer. Its mechanism of action has been well characterized, and it has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole involves the reaction between 3-nitrobenzaldehyde and pyridine-2-carboxaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various studies, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
4-(3-nitrophenyl)-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-17(19)11-5-3-4-10(8-11)13-9-20-14(16-13)12-6-1-2-7-15-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAQPKLXTQEGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2617073.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2617078.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)


![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)


